molecular formula C19H21N3O3S B2521249 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 898459-26-2

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2521249
CAS No.: 898459-26-2
M. Wt: 371.46
InChI Key: MWHFEHQKKVJJAA-UHFFFAOYSA-N
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Description

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-methoxyphenylsulfonyl group

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising lead compound.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the benzimidazole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(1-(Phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: Lacks the methoxy group, which may affect its pharmacological properties.

    2-(1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole: The chlorine substituent can alter the compound’s reactivity and biological activity.

Uniqueness

The presence of the 4-methoxyphenylsulfonyl group in 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole provides unique electronic and steric properties, potentially enhancing its interaction with biological targets and improving its pharmacokinetic profile.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-25-15-6-8-16(9-7-15)26(23,24)22-12-10-14(11-13-22)19-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHFEHQKKVJJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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